molecular formula C12H8ClN3 B13413504 1-(6-chloropyridazin-3-yl)-1H-indole

1-(6-chloropyridazin-3-yl)-1H-indole

Cat. No.: B13413504
M. Wt: 229.66 g/mol
InChI Key: QDUGRVFPOOZPAT-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-1H-indole is a heterocyclic compound that features both an indole and a chloropyridazine moiety

Preparation Methods

The synthesis of 1-(6-chloropyridazin-3-yl)-1H-indole typically involves the reaction of 6-chloropyridazine with an indole derivative under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Chemical Reactions Analysis

1-(6-chloropyridazin-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridazine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-chloropyridazin-3-yl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(6-chloropyridazin-3-yl)-1H-indole can be compared with other similar compounds, such as:

  • 1-(6-chloropyridazin-3-yl)piperidin-4-ol
  • 6-chloropyridazin-3-yl derivatives

These compounds share structural similarities but may differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-11-5-6-12(15-14-11)16-8-7-9-3-1-2-4-10(9)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUGRVFPOOZPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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